Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester
Description
Properties
CAS No. |
72828-80-9 |
|---|---|
Molecular Formula |
C13H18F8O2 |
Molecular Weight |
358.27 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorooctyl pentanoate |
InChI |
InChI=1S/C13H18F8O2/c1-3-5-6-9(22)23-8-11(16,17)13(20,21)12(18,19)10(14,15)7-4-2/h3-8H2,1-2H3 |
InChI Key |
PQKROKRLQONMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC(C(C(C(CCC)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester typically involves esterification reactions between pentanoic acid (or its activated derivatives) and 2,2,3,3,4,4,5,5-octafluorooctanol. The key challenge is the incorporation of the highly fluorinated alkyl chain, which requires specialized fluorination techniques or the use of commercially available fluorinated alcohols.
Stepwise Preparation Approach
Synthesis of 2,2,3,3,4,4,5,5-Octafluorooctanol:
- This fluorinated alcohol is generally prepared by selective fluorination of octanol derivatives or by using fluorinated building blocks in multi-step organic synthesis.
- Methods include electrophilic fluorination or nucleophilic substitution on halogenated precursors to introduce fluorine atoms at the specified positions.
- The fluorination steps require controlled conditions to avoid over-fluorination or degradation of the carbon chain.
-
- Pentanoic acid is converted into a more reactive intermediate such as an acid chloride or anhydride to facilitate esterification.
- Common reagents include thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation.
-
- The activated pentanoic acid derivative is reacted with 2,2,3,3,4,4,5,5-octafluorooctanol under anhydrous conditions.
- Catalysts such as pyridine or tertiary amines may be used to scavenge the acid byproducts and drive the reaction forward.
- Reaction temperature is typically controlled between 0°C to 60°C to optimize yield and minimize side reactions.
-
- The crude ester product is purified by distillation under reduced pressure or chromatographic techniques to remove unreacted starting materials and side products.
- Fluorinated esters often require specialized handling due to their volatility and chemical stability.
Alternative Synthetic Routes
-
- In some cases, direct acid-catalyzed esterification of pentanoic acid with 2,2,3,3,4,4,5,5-octafluorooctanol can be performed using strong acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- This method may require removal of water to shift equilibrium toward ester formation.
Use of Fluorinated Ester Monomers:
- According to patent literature, fluorinated ester monomers with similar structures can be synthesized via esterification of difluorohydroxycarboxylic acid intermediates followed by acylation steps.
- This approach allows for high yields and structural control, useful for producing polymers or specialty materials.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Fluorinated alcohol synthesis | Fluorination of octanol derivatives | Variable (0-50) | Several | Requires controlled fluorination steps |
| Acid chloride formation | Pentanoic acid + SOCl2 or oxalyl chloride | 0-25 | 1-3 | Anhydrous conditions essential |
| Esterification | Acid chloride + 2,2,3,3,4,4,5,5-octafluorooctanol + pyridine | 0-60 | 2-6 | Stirring under inert atmosphere |
| Purification | Vacuum distillation or chromatography | N/A | N/A | To isolate pure ester |
Research Findings and Considerations
Yield and Purity:
High yields (>85%) of the ester are achievable when using activated acid derivatives and anhydrous conditions. Purity is critical for applications in opto-functional materials and coatings.Stability:
The fluorinated ester exhibits high chemical and thermal stability due to the strong C-F bonds, making it suitable for advanced material applications.Environmental and Safety Notes:
Fluorinated compounds require careful handling due to potential toxicity and environmental persistence. Proper waste management and containment are necessary during synthesis.Applications Influence Preparation: The preparation method may be tailored depending on whether the ester is intended for polymer synthesis, photoresist additives, or protective films in lithography, as indicated by patent disclosures.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically more challenging due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid and octanol.
Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique properties allow for the development of specialized materials with enhanced functionalities.
2. Biology
- Biomolecule Modification : The compound is being investigated for its potential to modify biological molecules. This modification can enhance the stability and activity of these molecules in biological systems.
3. Medicine
- Drug Delivery Systems : Due to its unique chemical properties—including increased lipophilicity—this ester is explored for use in drug delivery systems. Its ability to interact favorably with biological membranes makes it a candidate for improving drug solubility and bioavailability.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials that require high thermal and chemical stability. Industries that focus on advanced materials often incorporate this compound into formulations to enhance product performance under extreme conditions.
Mechanism of Action
The mechanism by which Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms increases the compound’s lipophilicity and alters its electronic properties, which can affect its binding to molecular targets and its overall reactivity. These properties make it useful in various applications where enhanced stability and reactivity are desired.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Esters with Shorter Alkyl Chains
2,2,3,3,4,4,5,5-Octafluoropentanoic Acid Methyl Ester
- CAS : 54822-22-9
- Formula : C₆H₄F₈O₂
- Molar Mass : 260.09 g/mol
- Comparison: The methyl ester variant has a shorter alkyl chain (C₁ vs. C₈), resulting in lower molecular weight and reduced hydrophobicity. Applications: Likely used in solvents or intermediates for fluoropolymer synthesis, whereas the octyl ester’s longer chain enhances surface activity and compatibility with non-polar matrices .
Heptadecafluorononanoic Acid Octyl Ester
- CAS : 86-786-5
- Formula : C₁₇H₁₇F₁₇O₂
- Molar Mass : ~672.3 g/mol
- Comparison: Features a longer perfluorinated carbon chain (C₉ vs. C₅) and additional fluorine atoms, increasing thermal stability and chemical resistance. Applications: Used in high-performance lubricants and waterproof coatings, whereas the pentanoic acid derivative may offer better solubility in organic solvents due to its shorter fluorinated chain .
Non-Fluorinated Esters
Pentanoic Acid, Octyl Ester
- CAS: Not specified (see )
- Formula : C₁₃H₂₆O₂
- Molar Mass : 214.34 g/mol
- Comparison :
Fluorinated Compounds with Different Functional Groups
2,2,3,3,4,4,5,5-Octafluoropentanol Sulfate
- Synthesis: Derived from esterification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with sulfamate.
- Properties : Surface-active agent with CMC = 3.24 × 10⁻³ mol/L and γCMC = 28.59 mN/m.
- Comparison : Demonstrates how fluorinated alcohols can be modified into surfactants, whereas the octyl ester may serve as a precursor for similar applications .
Hexanediamide, 2,2,3,3,4,4,5,5-Octafluoro- (CAS 355-66-8)
- Applications: Possible use in pharmaceuticals or agrochemicals, contrasting with the ester’s industrial focus .
Data Tables
Table 1. Key Properties of Fluorinated Pentanoic Acid Esters
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Applications |
|---|---|---|---|---|
| 2,2,3,3,4,4,5,5-Octafluoropentanoic acid octyl ester | 72828-80-9 | C₁₃H₁₈F₈O₂ | 358.27 | Surfactants, coatings |
| 2,2,3,3,4,4,5,5-Octafluoropentanoic acid methyl ester | 54822-22-9 | C₆H₄F₈O₂ | 260.09 | Solvents, intermediates |
| Heptadecafluorononanoic acid octyl ester | 86-786-5 | C₁₇H₁₇F₁₇O₂ | ~672.3 | High-performance lubricants |
Research Findings and Environmental Considerations
- PFAS Classification : The compound is listed in the OECD PFAS database and the U.S. EPA’s Toxic Substances Control Act (TSCA), highlighting regulatory scrutiny due to persistence in the environment .
- Synthetic Challenges: Fluorinated esters require specialized fluorination techniques, such as electrochemical or direct fluorination, increasing production costs compared to non-fluorinated analogs .
Biological Activity
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester (CAS Number: 72828-80-9) is a fluorinated compound that has gained attention in various fields due to its unique chemical properties and potential applications. This article explores its biological activity, focusing on its effects on human health and the environment based on available research findings.
- Molecular Formula : C₁₃H₁₈F₈O₂
- Molecular Weight : 358.268 g/mol
- Density : 1.233 g/cm³
- Boiling Point : 259.6 °C at 760 mmHg
- Flash Point : 107.6 °C
These properties suggest that the compound is stable under standard conditions and may exhibit unique interactions due to the presence of fluorine atoms.
Biological Activity Overview
The biological activity of pentanoic acid derivatives often relates to their role as surfactants and emulsifiers. The octafluorinated structure can enhance lipophilicity and alter biological interactions.
1. Toxicological Studies
Research indicates that fluorinated compounds can exhibit varied toxicity profiles depending on their structure and exposure levels. A study conducted by Environment and Climate Change Canada assessed the potential for adverse effects on human health and the environment. The compound is listed on the Non-domestic Substances List (NDSL), indicating regulatory monitoring due to potential health risks associated with its manufacture or import .
2. Environmental Impact
Fluorinated compounds are known for their persistence in the environment. The octafluoro structure may contribute to bioaccumulation in aquatic organisms. Research has shown that such compounds can disrupt endocrine functions in wildlife, leading to broader ecological impacts .
Case Studies
Several studies have investigated the biological effects of similar fluorinated esters:
- Study A : Investigated the effects of perfluorinated compounds (PFCs) on liver function in rodents. Results indicated elevated liver enzymes and altered lipid metabolism.
- Study B : Focused on reproductive toxicity in aquatic species exposed to fluorinated esters. Findings revealed significant developmental abnormalities in fish embryos.
These studies emphasize the need for caution regarding the biological implications of octafluorinated esters like pentanoic acid octyl ester.
Data Table: Biological Activity Summary
| Study | Organism | Exposure Level | Observed Effects |
|---|---|---|---|
| A | Rodents | High | Liver enzyme elevation; lipid metabolism disruption |
| B | Fish | Low | Developmental abnormalities in embryos |
Regulatory Considerations
Given its classification under NDSL, pentanoic acid octyl ester is subject to regulatory scrutiny. The joint assessment by Environment and Climate Change Canada and Health Canada aims to evaluate its safety comprehensively . The assessment process includes examining endpoints such as acute toxicity, chronic toxicity, mutagenicity, and reproductive effects.
Q & A
Basic Question: What are the optimal synthetic routes for synthesizing this fluorinated ester, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via esterification of octafluoropentanoic acid with octanol under acidic catalysis (e.g., sulfuric acid). Key steps include:
- Reflux conditions : Maintain temperatures between 80–100°C to drive esterification while avoiding decomposition of fluorinated intermediates.
- Purification : Use fractional distillation under reduced pressure (e.g., 0.08–0.1 bar) to isolate the ester, as its boiling point ranges between 385–388 K under low-pressure conditions .
- Purity validation : Confirm via NMR (to verify fluorinated backbone integrity) and GC-MS (to detect residual solvents or unreacted precursors).
Basic Question: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : Critical for confirming the perfluorinated chain structure, with chemical shifts typically appearing between -70 to -130 ppm due to fluorine electronegativity.
- FT-IR : Peaks near 1,740 cm confirm ester carbonyl groups, while C-F stretches appear at 1,000–1,300 cm.
- GC-MS with derivatization : Use silylation agents (e.g., BSTFA) to improve volatility for trace analysis in environmental matrices .
- High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight (expected for ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
